molecular formula C6H14N2O B049859 4-(2-Aminoethyl)morpholine CAS No. 2038-03-1

4-(2-Aminoethyl)morpholine

Cat. No.: B049859
CAS No.: 2038-03-1
M. Wt: 130.19 g/mol
InChI Key: RWIVICVCHVMHMU-UHFFFAOYSA-N
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Description

N-Aminoethylmorpholine: is an organic compound with the chemical formula C6H14N2O . It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. .

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)morpholine is the lysosome . Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the primary digestive component of cell, providing the main mechanism of recycling cell’s organic material.

Mode of Action

This compound interacts with its target, the lysosome, by serving as an important lysosome-targeting group . This interaction leads to changes in the lysosome’s function, enabling it to perform specific tasks such as imaging hydrogen sulfide in living cells .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . This suggests that it may influence pathways related to cellular imaging and detection.

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the creation of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This allows for the visualization and study of hydrogen sulfide, a biologically relevant molecule, within the cellular environment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen. Additionally, it should be stored in a dark place, indicating that light may also influence its action

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)morpholine plays a significant role in biochemical reactions. It is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4- (2-aminoethyl)morpholine]dinitronickel (II)

Cellular Effects

It is known to be used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, tosyl chloride.

Major Products:

Comparison with Similar Compounds

Comparison:

N-Aminoethylmorpholine stands out due to its specific applications in lysosome-targeting and its versatility in forming various derivatives for industrial and research purposes.

Properties

IUPAC Name

2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVICVCHVMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044408
Record name 2-Morpholinoethylamine
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-03-1
Record name 4-Morpholineethanamine
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Record name 2-Morpholinoethylamine
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Record name 2-Morpholinoethylamine
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Record name 2-morpholinoethylamine
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Record name 2-MORPHOLINOETHYLAMINE
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Synthesis routes and methods I

Procedure details

To anhydrous THF (35 mL) was added LiAlH4 (3.19 g, 84 mmol) in one portion in an ice bath. The mixture was stirred at 0° C. for 20 min, and a solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) was added dropwise. Upon the end of addition the mixture was refluxed for 3 h, then cooled to rt, diluted with water (20 mL), filtered and concentrated in vacuo to give the title compound as yellow oil (2.62 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

The title compound 165 was obtained following the same procedure as for the carbamate formation described in scheme 32, step 1 (example 75) substituting compound 129 for 2-amino-6-methoxybenzothiazole and using 4-aminomethylbenzoic acid instead of 4-(2-aminoethyl)-morpholine (28% yield). 1H NMR: (DMSO-d6) δ(ppm): 7.92 (t, J=8.0 Hz, 2H), 7.51 (d, J=8.5 Hz, 1H), 7.47 (s, 1H), 7.42 (d, J=8.5 Hz, 1H), 6.95 (d, J=7.0 Hz, 1H), 4.45 (s, 2H), 3.77 (s, 3H). m/z: 358.3 (MH+).
Name
title compound 165
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of [3-(3-bromo-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo-[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine (from Example 40 supra) (250 mg, 0.468 mmol), 4-chlorobenzylamine (80 mg, 0.564 mmol), DavePhos (37 mg) and t-BuONa (54 mg, 0.564 mmol) in 1,4-dioxane (10 mL), Pd2(dba)3 (42 mg, 0.073 mmol) was added in one portion under N2 atmosphere. The resultant mixture was stirred at 100° C. for 6 hours. The mixture was cooled and filtered; the filtrate was evaporated under reduced pressure to give the crude product. It was purified by chromatography (silica gel, 200-300 mesh, dichloromethane:MeOH, 100:1, v/v) to give 3-[3-(4-chloro-benzylamino)-phenyl]-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine. (Yield 140 mg, 50%).
Name
[3-(3-bromo-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazolo-[3,4-d]pyrimidin-6-yl]-(2-morpholin-4-yl-ethyl)-amine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

This compound was prepared by the procedure described in Example 1, exept that the potassium carbonate was omitted. From 100 mg. of mitomycin A and 0.5 ml. of N-(2-aminoethyl)morpholine was obtained 70 mg. (55% yield) of the desired product having a melting point of 74°-76° C. (decomposition) and providing the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)morpholine
Reactant of Route 2
4-(2-Aminoethyl)morpholine
Reactant of Route 3
4-(2-Aminoethyl)morpholine
Reactant of Route 4
4-(2-Aminoethyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Aminoethyl)morpholine
Reactant of Route 6
4-(2-Aminoethyl)morpholine
Customer
Q & A

Q1: What is the molecular formula and weight of 4-(2-Aminoethyl)morpholine?

A1: The molecular formula of this compound is C6H14N2O, and its molecular weight is 130.19 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ several spectroscopic techniques to characterize this compound and its derivatives:

  • FTIR (Fourier-transform infrared spectroscopy): FTIR helps identify functional groups and analyze bond vibrations within the molecule. []
  • NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, and ³¹P NMR spectroscopy provide detailed information about the structure, connectivity, and environment of atoms within the molecule. [, , ]
  • Mass spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation. [, ]

Q3: How does this compound act as a ligand in metal complexes?

A3: this compound functions as a N,N'-bidentate ligand, meaning it can bind to a metal ion through its two nitrogen atoms (one in the morpholine ring and the other in the aminoethyl group). [, , , ] This often results in the formation of stable chelate rings.

Q4: What types of metal complexes have been synthesized with this compound, and what are their potential applications?

A4: A diverse range of metal complexes incorporating this compound have been synthesized, including those with cadmium, [, ] iron, [] nickel, [] and copper. [, , ] These complexes exhibit various structural motifs, such as dimers, chains, and trinuclear cores, and have been investigated for potential applications in areas like:

  • Antibacterial agents: Some cadmium and copper complexes show promising antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ]
  • Anticancer agents: Certain cyclotriphosphazene derivatives containing this compound demonstrate anticancer activity against specific cancer cell lines. []
  • Dye-sensitized solar cells (DSSCs): Ferrocenyl-containing cyclotriphosphazenes incorporating this compound have been explored as potential redox mediators in DSSCs. []

Q5: How does this compound contribute to the properties of these metal complexes?

A5: The incorporation of this compound as a ligand influences the complexes' properties in several ways:

  • Structure: It dictates the coordination geometry around the metal ion, affecting the overall shape and nuclearity of the complex. [, , ]
  • Biological activity: The nature of the metal ion and the overall structure of the complex, influenced by the ligand, contribute to its specific biological activity, such as antibacterial or anticancer properties. [, , ]

Q6: What is the significance of studying the Hirshfeld surface analysis of this compound complexes?

A6: Hirshfeld surface analysis helps visualize and quantify intermolecular interactions within the crystal structure of these complexes. [, , ] This provides valuable insights into the packing arrangements, stability, and potentially the solid-state properties of the materials.

Q7: How does this compound function in the synthesis of moclobemide?

A7: this compound acts as the amine nucleophile in the enzymatic synthesis of moclobemide, a monoamine oxidase A inhibitor. It reacts with 4-chlorobenzoic acid in the presence of the amide bond synthetase McbA and an ATP recycling system. []

Q8: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A8: Yes, SAR studies have been conducted, particularly focusing on cyclotriphosphazene derivatives containing this compound. [, ] These studies aim to understand the influence of different substituents on the phosphazene ring on biological activities, such as antimicrobial, anticancer, and DNA-binding properties. For instance, research suggests that the nature of the heterocyclic substituent on the phosphorus atoms significantly affects the DNA cleavage activity. []

Q9: How is computational chemistry employed in the study of this compound and its derivatives?

A9: Computational methods, such as density functional theory (DFT), play a crucial role in understanding the properties and behavior of this compound-containing molecules. These methods help in:

  • Geometry optimization: Predicting the most stable three-dimensional structure of the molecule. []
  • Electronic structure analysis: Determining the energy levels of molecular orbitals (HOMO, LUMO), which can provide insights into reactivity and spectroscopic properties. [, ]
  • Predicting magnetic properties: DFT calculations can estimate exchange coupling constants (J values) in metal complexes, helping to understand their magnetic behavior. []
  • Molecular docking: Simulating the interaction of molecules with biological targets like DNA or proteins, providing information on potential binding modes and affinities. []

Q10: Are there any QSAR models available for this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not extensively discussed in the provided research, QSAR studies are often conducted during SAR investigations. These models correlate molecular descriptors (calculated properties) with biological activities, allowing for the prediction of activity for new, untested compounds.

Q11: What biological activities have been reported for this compound-containing compounds?

A11: A range of biological activities have been reported, including:

  • Antibacterial activity: Primarily exhibited by metal complexes containing this compound, particularly against gram-positive bacteria and some multidrug-resistant strains. [, , ]
  • Antifungal activity: Some cyclotriphosphazene derivatives demonstrate antifungal activity against specific fungal strains. []
  • Anticancer activity: Certain cyclotriphosphazene derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents. [, ]
  • DNA binding and cleavage: Some derivatives can interact with DNA, potentially interfering with DNA replication and transcription processes. [, ]
  • Carbonic anhydrase activation: this compound and its derivatives can activate specific carbonic anhydrase enzymes, which are involved in various physiological processes, including pH regulation and ion transport. [, ]

Q12: How does this compound contribute to the lysosome-targeting ability of some probes?

A12: The this compound moiety serves as a lysosome-targetable group in fluorescent probes. [, , ] While the exact mechanism is not fully elucidated in the provided research, it's likely related to the protonation of the morpholine and amine groups in the acidic lysosomal environment, leading to probe accumulation within lysosomes.

Q13: What are the potential applications of lysosome-targeting this compound probes?

A13: Lysosome-targeting probes incorporating this compound hold potential for:

  • Lysosomal pH sensing: Monitoring pH changes within lysosomes, which are crucial for various cellular processes and can be altered in disease states. [, , ]
  • Hydrogen sulfide detection: Detecting H2S levels specifically within lysosomes, shedding light on its role in lysosomal function and cellular signaling. []
  • Subcellular imaging: Visualizing lysosomes within living cells to study their morphology, dynamics, and involvement in cellular events. []

Q14: Has the environmental impact of this compound been investigated?

A14: While the provided research primarily focuses on the synthesis, characterization, and biological applications of this compound and its derivatives, further studies are needed to assess its environmental impact comprehensively. This would involve investigating its ecotoxicological effects, biodegradability, and potential for accumulation in the environment.

Q15: Are there alternative compounds or strategies being explored that offer similar properties or applications?

A15: Research is continuously exploring alternative compounds and strategies with improved efficacy, safety, and sustainability. For instance, in the context of carbonic anhydrase activation, various other amino acids and amines are being investigated for their potential as activators. [, ] Similarly, new drug delivery systems and targeting ligands are being developed to enhance the specificity and efficacy of therapeutic agents.

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